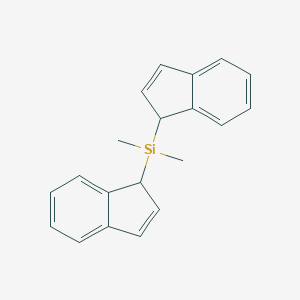










|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[C:15]1(C)C=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:22][Si:23]([CH3:26])(Cl)Cl>CCCCCC.O.C1COCC1>[CH3:22][Si:23]([CH3:26])([CH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH:1]1[C:19]2[C:4](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:3]=[CH:2]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
430 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
24.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(Cl)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude
|
|
Type
|
CUSTOM
|
|
Details
|
purification
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted several times with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue which remained was dried for several hours in an oil-pump vacuum at 50° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C1C=CC2=CC=CC=C12)(C1C=CC2=CC=CC=C12)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 g | |
| YIELD: PERCENTYIELD | 97% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[C:15]1(C)C=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:22][Si:23]([CH3:26])(Cl)Cl>CCCCCC.O.C1COCC1>[CH3:22][Si:23]([CH3:26])([CH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH:1]1[C:19]2[C:4](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:3]=[CH:2]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
430 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
24.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(Cl)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude
|
|
Type
|
CUSTOM
|
|
Details
|
purification
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted several times with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue which remained was dried for several hours in an oil-pump vacuum at 50° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C1C=CC2=CC=CC=C12)(C1C=CC2=CC=CC=C12)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 g | |
| YIELD: PERCENTYIELD | 97% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |